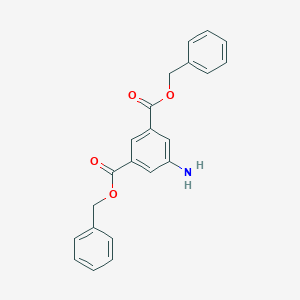

Dibenzyl 5-aminoisophthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl 5-aminobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJWRMQQXQBYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427519 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152699-63-3 | |

| Record name | DIBENZYL 5-AMINOISOPHTHALATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the molecular structure of Dibenzyl 5-aminoisophthalate?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of Dibenzyl 5-aminoisophthalate, a significant organic compound utilized in various fields of chemical and materials science research.

Molecular Structure and Identification

This compound is an aromatic compound featuring a central benzene ring substituted with an amine group and two benzyl ester groups at positions 1, 3, and 5.

The molecular structure is confirmed by its IUPAC name, Dibenzyl 5-aminobenzene-1,3-dicarboxylate, and its representation in various chemical databases.[1] The key structural identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | Dibenzyl 5-aminobenzene-1,3-dicarboxylate |

| Molecular Formula | C22H19NO4 |

| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)N)C(=O)OCC3=CC=CC=C3[1] |

| InChI | InChI=1S/C22H19NO4/c23-20-12-18(21(24)26-14-16-7-3-1-4-8-16)11-19(13-20)22(25)27-15-17-9-5-2-6-10-17/h1-13H,14-15,23H2 |

| CAS Number | 152699-63-3[2] |

Physicochemical Properties

The quantitative physicochemical properties of this compound are presented in the table below. These properties are crucial for its application in synthesis and materials science.

| Property | Value | Source |

| Molecular Weight | 373.4 g/mol | PubChem |

| Monoisotopic Mass | 373.131408 g/mol | PubChem |

| Topological Polar Surface Area | 78.9 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Synthesis of this compound: An Experimental Protocol

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

5-Aminoisophthalic acid

-

Benzyl alcohol (excess)

-

Concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Sodium Bicarbonate (NaHCO₃) solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Standard reflux apparatus

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 10 grams of 5-aminoisophthalic acid with an excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux and maintain it overnight with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled solution over ice to precipitate the crude product.

-

Neutralize the solution to a pH of approximately 7 by carefully adding a saturated solution of sodium bicarbonate.

-

Collect the precipitated powder by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with deionized water to remove any remaining salts and impurities.

-

Purify the crude product by recrystallization from ethanol to obtain the final this compound.

Applications and Research Interest

This compound serves as a valuable precursor in various specialized chemical transformations.[4] The presence of a primary amine on the aromatic ring allows for a range of reactions, including acylation, alkylation, and diazotization, leading to a diverse array of derivatives.[4]

A significant application of this compound and its parent molecule, 5-aminoisophthalic acid, is in the synthesis of ligands for Metal-Organic Frameworks (MOFs).[4][5] The isophthalate portion can coordinate with metal ions, while the amino group can be modified to introduce additional functionalities or to tune the electronic properties of the resulting framework.[4] These MOFs have shown potential in areas such as luminescence, gas adsorption, and as chemical sensors.[5]

Derivatives of this compound have also been explored in medicinal chemistry for their potential as inhibitors of protein-protein interactions, which are implicated in various diseases.[4]

The following diagram illustrates the general workflow from the synthesis of this compound to its application as a linker in the formation of a Metal-Organic Framework.

Caption: Synthesis and application workflow of this compound.

References

Physical and chemical properties of Dibenzyl 5-aminoisophthalate

This technical guide provides a comprehensive overview of the physical and chemical properties of Dibenzyl 5-aminoisophthalate, targeting researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical characteristics, a proposed synthesis protocol, and potential pharmacological activities based on related compounds.

Chemical and Physical Properties

This compound is an aromatic compound and a diester derivative of 5-aminoisophthalic acid. Its core structure consists of a benzene ring substituted with an amino group and two benzyl ester groups at positions 1, 3, and 5. The presence of the amino group and the ester functionalities makes it a versatile building block in organic synthesis.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | dibenzyl 5-aminobenzene-1,3-dicarboxylate | |

| Synonyms | 5-Amino-isophthalic acid dibenzyl ester, 3,5-dibenzyloxycarbonylaniline | |

| CAS Number | 152699-63-3 | [1] |

| Molecular Formula | C22H19NO4 | [2] |

| Molecular Weight | 361.4 g/mol | |

| Melting Point | 116-118 °C | |

| Appearance | Likely a solid, based on melting point. | |

| XLogP3-AA | 3.9 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 8 |

Spectral Data

-

¹H NMR: Signals corresponding to the aromatic protons of the isophthalate ring and the benzyl groups would be expected in the aromatic region (typically δ 7.0-8.5 ppm). A singlet for the benzylic methylene protons (Ar-CH₂-O) would likely appear around δ 5.0-5.5 ppm. The protons of the amino group would present as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm range. The carbonyl carbons of the ester groups would be expected around δ 165-170 ppm, and the benzylic methylene carbons around δ 65-70 ppm.[5]

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching for the ester carbonyl groups (around 1720 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-H stretching for the aromatic rings (above 3000 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard Fischer esterification procedure can be adapted from the synthesis of analogous compounds, such as Di-n-butyl 5-aminoisophthalate.[7]

Proposed Synthesis of this compound

This proposed protocol is based on the acid-catalyzed esterification of 5-aminoisophthalic acid with benzyl alcohol.[7][8]

Materials:

-

5-Aminoisophthalic acid

-

Benzyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Ethanol or a mixture of toluene and cyclohexane (for recrystallization)[9]

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add 5-aminoisophthalic acid and an excess of benzyl alcohol (e.g., 5-10 equivalents).

-

If using an azeotroping solvent, add toluene.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Heat the reaction mixture to reflux and maintain reflux for several hours (e.g., overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

If toluene was used, remove it under reduced pressure.

-

Pour the reaction mixture into a beaker containing ice water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

-

The crude product may precipitate as a solid. If so, collect the solid by vacuum filtration. If it separates as an oil, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the collected solid or the organic extract with water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.[9][10][11]

Procedure:

-

Select a suitable solvent or solvent system for recrystallization. A mixture of ethanol and water or toluene and cyclohexane may be effective.[9]

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Potential Applications

There is limited direct information on the biological activity of this compound. However, a patent for related 5-aminoisophthalic acid derivatives suggests potential diuretic and saluretic activity.[12]

Potential Diuretic and Saluretic Effects

Diuretics are substances that promote diuresis, the increased production of urine. Saluretics are a type of diuretic that specifically promotes the excretion of sodium chloride. The patent suggests that certain derivatives of 5-aminoisophthalic acid exhibit these properties, which could be beneficial in the treatment of conditions such as hypertension and edema.[12][13][14][15][16][17] The mechanism of action for these compounds was not detailed in the available literature.

It is important to note that these are potential activities based on related compounds, and further pharmacological studies are required to determine if this compound itself possesses these or any other biological activities.

Visualizations

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Biological Interaction

Caption: Hypothetical mechanism of potential diuretic and saluretic activity.

Safety Information

The safety data for this compound is not extensively documented. However, for the parent compound, 5-aminoisophthalic acid, and the related Dimethyl 5-aminoisophthalate, some hazard information is available. These compounds are generally considered to be skin and eye irritants and may cause respiratory irritation.[18][19][20][21] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with potential applications as a synthetic intermediate. While its physical and chemical properties are partially characterized, a significant lack of experimental data, particularly regarding its biological activity and spectral characteristics, exists in the public domain. The proposed synthesis protocol provides a viable route for its preparation, and the potential for diuretic activity, based on related structures, warrants further investigation. This guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound.

References

- 1. CAS NO. 152699-63-3 | this compound | C22H19NO4 [localpharmaguide.com]

- 2. This compound | C22H19NO4 | CID 7023592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 7. Di-n-butyl 5-aminoisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. benchchem.com [benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 12. US3864385A - New 5-Aminoisophthalic Acid Derivatives, Salts And Esters Thereof And Methods For Their Preparation - Google Patents [patents.google.com]

- 13. dovepress.com [dovepress.com]

- 14. ptfarm.pl [ptfarm.pl]

- 15. phcogres.com [phcogres.com]

- 16. ijbcp.com [ijbcp.com]

- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral Data of Dibenzyl 5-aminoisophthalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl 5-aminoisophthalate is an organic compound of interest in various fields of chemical research, including polymer chemistry and drug discovery, owing to its bifunctional nature, possessing both a reactive amino group and ester functionalities. This technical guide provides a summary of available spectral data for this compound, essential for its identification and characterization. However, a comprehensive dataset comprising ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this specific compound remains elusive in publicly accessible literature. This document presents the available information and outlines standard experimental protocols for acquiring such data.

Spectral Data Summary

Note: The following tables are placeholders, illustrating the conventional format for presenting such data. The values provided are hypothetical and should be replaced with experimentally determined data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available |

IR (Infrared) Spectral Data

-

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available |

Mass Spectrometry (MS) Data

-

Ionization Method: Electrospray Ionization (ESI)

| m/z | Relative Intensity (%) | Assignment |

| Data Not Available |

Experimental Protocols

The following are detailed, standard methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of 5-aminoisophthalic acid with benzyl alcohol.

Materials:

-

5-Aminoisophthalic acid

-

Benzyl alcohol (excess)

-

Sulfuric acid (catalytic amount)

-

Toluene

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

A mixture of 5-aminoisophthalic acid, a stoichiometric excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

-

A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

-

A standard carbon-13 NMR experiment with proton decoupling is performed. A larger number of scans is typically required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

The sample solution is introduced into the ESI source.

-

The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range is set to scan for the expected molecular weight of this compound (C₂₂H₁₉NO₄, MW: 361.39 g/mol ).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

Caption: Synthesis and spectral analysis workflow.

Solubility Profile of Dibenzyl 5-aminoisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dibenzyl 5-aminoisophthalate in common organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this guide presents qualitative solubility information based on structurally similar compounds. Furthermore, it details a standardized experimental protocol for determining the thermodynamic solubility of a solid organic compound, which can be applied to this compound.

Introduction

This compound is an organic compound that serves as a building block in the synthesis of various molecules, including pharmaceuticals and materials. Understanding its solubility is crucial for its application in chemical synthesis, purification, and formulation development. Solubility dictates the choice of solvents for reactions, crystallization, and the preparation of solutions for various analytical and screening purposes.

Qualitative Solubility Data

| Solvent Class | Solvent | Dibenzyl Isophthalate[1] | Dimethyl 5-aminoisophthalate[2][3] | Predicted Solubility of this compound |

| Protic Solvents | ||||

| Water | Sparingly soluble | Insoluble | Likely Insoluble | |

| Methanol | Soluble | Insoluble | Likely Sparingly Soluble to Insoluble | |

| Ethanol | Soluble | - | Likely Soluble | |

| Aprotic Solvents | ||||

| Halogenated | Dichloromethane (DCM) | Soluble | Soluble | Likely Soluble |

| Chloroform | Soluble | Soluble | Likely Soluble | |

| Esters | Ethyl Acetate | - | Soluble | Likely Soluble |

Note: The predicted solubility is an estimation based on the properties of the analog compounds and should be confirmed by experimental determination. The presence of the amino group in this compound compared to Dibenzyl isophthalate may slightly increase its polarity.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] The following protocol outlines the steps to determine the solubility of this compound in a given organic solvent, followed by quantification using UV-Vis spectrophotometry.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Analytical balance

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[4][5]

-

-

Sample Collection and Preparation:

-

After shaking, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer. A series of dilutions may be necessary to find the optimal concentration.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample at the same λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

3.3. Considerations

-

Purity of the Compound: The purity of this compound will significantly affect the solubility results.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature throughout the experiment is essential.

-

Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to test different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Signaling Pathways

A thorough search of the scientific literature did not reveal any known signaling pathways associated with this compound. This compound is primarily documented as a chemical intermediate for synthesis and is not typically studied for its biological activity in signaling cascades.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound based on available data for analogous compounds. For precise and reliable data, it is imperative to perform experimental solubility determination. The detailed shake-flask protocol provided herein offers a robust methodology for researchers to obtain quantitative solubility data, which is essential for the effective use of this compound in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dimethyl 5-aminoisophthalate, 98% | Fisher Scientific [fishersci.ca]

- 3. Dimethyl 5-aminoisophthalate | 99-27-4 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. enamine.net [enamine.net]

- 6. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to Rufinamide: Chemical Properties, Structure, and Mechanism of Action

A Note on Chemical Identification: This technical guide focuses on the anticonvulsant drug Rufinamide (CAS 106308-44-5). The initial query for CAS 152699-63-3 corresponds to Dibenzyl 5-aminoisophthalate, a chemical intermediate with limited publicly available data relevant to the detailed requirements of this guide. Given the request for information on signaling pathways and experimental protocols typical for a therapeutic agent, this document addresses the likely intended subject, Rufinamide.

Introduction: Rufinamide is a triazole derivative anticonvulsant medication used as an adjunctive treatment for seizures associated with Lennox-Gastaut syndrome (LGS) in adults and children.[1][2][3] Structurally unrelated to other antiepileptic drugs, its primary mechanism of action involves the modulation of voltage-gated sodium channels, contributing to the stabilization of neuronal membranes and preventing the excessive firing of neurons that leads to seizures.[2][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, mechanism of action, and relevant experimental protocols for Rufinamide, targeted towards researchers, scientists, and drug development professionals.

Chemical Properties and Structure

Rufinamide is a white, crystalline, odorless, and slightly bitter-tasting neutral powder.[4] It is a lipophilic compound with low water solubility.[1]

| Property | Value | Reference |

| CAS Number | 106308-44-5 | [1] |

| Molecular Formula | C₁₀H₈F₂N₄O | [1] |

| Molecular Weight | 238.19 g/mol | [1] |

| IUPAC Name | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | [1] |

| Melting Point | 232-234 °C | [5] |

| Solubility | Water: 0.642 mg/mL; DMSO: 48 mg/mL; 0.1 N HCl: 63 mg/mL | [1] |

| LogP | 0.65-0.88 | [1] |

| pKa | > 10 (no ionizable functionality) | [1] |

Chemical Structure:

Synthesis of Rufinamide: A Representative Laboratory-Scale Protocol

Several synthetic routes to Rufinamide have been reported. A common approach involves a 1,3-dipolar cycloaddition reaction. The following is a representative multi-step laboratory-scale synthesis:

Step A: Preparation of 2-(azidomethyl)-1,3-difluorobenzene

-

To a 250 ml round bottom flask, add 2,6-difluorobenzyl bromide (5 g, 0.024 mol), sodium azide (1.72 g, 0.026 mol), and water (50 ml).

-

Heat the reaction mixture to 70-75 °C for 30 hours.

-

Monitor the formation of the azide intermediate by gas chromatography until the reaction is complete (e.g., >99% conversion).

-

After completion, cool the reaction mixture to room temperature. The product can be carried forward to the next step without isolation.

Step B: Preparation of methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate

-

To the aqueous solution of 2-(azidomethyl)-1,3-difluorobenzene from Step A, add methyl propiolate (2.24 g, 0.026 mol).

-

Heat the mixture to 70-75 °C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid product and wash with water (10 ml).

-

Dry the product under vacuum at 50-55 °C to yield methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate.

Step C: Preparation of Rufinamide

-

In a 250 ml round bottom flask, combine the intermediate from Step B (2.5 g, 0.0098 mol) and a 20% aqueous ammonia solution (15 ml, 0.196 mol).

-

Stir the mixture at 70-75 °C for 5 to 6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid product, wash with water, and then with a suitable solvent (e.g., methanol).

-

Dry the final product under vacuum at 70-75 °C to yield Rufinamide.

References

- 1. Selective stabilization of the intermediate inactivated Na+ channel by the new-generation anticonvulsant rufinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of rufinamide in the management of Lennox-Gastaut syndrome (childhood epileptic encephalopathy) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From alcohol to 1,2,3-triazole via a multi-step continuous-flow synthesis of a rufinamide precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Epilepsy Essentials: Rufinamide in the Treatment of Lennox-G [practicalneurology.com]

Synthesis of 5-Aminobenzene-1,3-dicarboxylic Acid Dibenzyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester, a valuable building block in medicinal chemistry and material science. The synthesis is a two-step process commencing with the protection of the carboxylic acid groups of 5-nitroisophthalic acid via benzylation, followed by the reduction of the nitro group to an amine. This document provides detailed experimental protocols, a summary of relevant quantitative data, and a visual representation of the synthetic workflow.

I. Synthetic Pathway Overview

The synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester proceeds through two key transformations:

-

Esterification: The carboxylic acid functionalities of 5-nitroisophthalic acid are converted to their corresponding benzyl esters to form dibenzyl 5-nitroisophthalate. This is typically achieved through an acid-catalyzed esterification with benzyl alcohol.

-

Reduction: The nitro group of dibenzyl 5-nitroisophthalate is then reduced to a primary amine, yielding the final product, 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester. Catalytic hydrogenation is a common and efficient method for this transformation.

II. Experimental Protocols

Step 1: Synthesis of Dibenzyl 5-nitroisophthalate

This protocol is adapted from established methods for the esterification of 5-nitroisophthalic acid with other alcohols, such as methanol.[1]

Materials:

-

5-Nitroisophthalic acid

-

Benzyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-nitroisophthalic acid, a 5-10 fold molar excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours, when no more water is collected), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.

-

Purify the crude product by column chromatography on silica gel to obtain pure dibenzyl 5-nitroisophthalate.

Step 2: Synthesis of 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester

This protocol is based on the well-established reduction of the analogous dimethyl ester.[2]

Materials:

-

Dibenzyl 5-nitroisophthalate

-

Palladium on carbon (5% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite or another filtration aid

Procedure:

-

In a hydrogenation vessel, dissolve dibenzyl 5-nitroisophthalate in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 5% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

III. Quantitative Data

While specific quantitative data for the synthesis of the dibenzyl ester is not extensively reported, the following table summarizes typical data for the key starting materials and analogous compounds to provide a benchmark for expected outcomes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (%) | Reference |

| 5-Nitroisophthalic acid | C₈H₅NO₆ | 211.13 | 259-261 | - | >99 | PubChem CID: 12069 |

| Dibenzyl 5-nitroisophthalate | C₂₂H₁₇NO₆ | 391.38 | Not Reported | - | - | - |

| 5-Aminobenzene-1,3-dicarboxylic acid dibenzyl ester | C₂₂H₁₉NO₄ | 361.40 | 116-118 | - | - | CAS: 152699-63-3 |

| Analogous Compound Data | ||||||

| Dimethyl 5-nitroisophthalate | C₁₀H₉NO₆ | 239.18 | 121-124 | 98 | >99 | ChemicalBook |

| Dimethyl 5-aminoisophthalate | C₁₀H₁₁NO₄ | 209.20 | 178-181 | High | High | US Patent US20040082811A1[2] |

| Di-n-butyl 5-aminoisophthalate | C₁₆H₂₃NO₄ | 293.36 | Not Reported | - | Elemental Analysis: C 65.42, H 7.81, N 4.70 (Found) | NIH PMC Journal[3] |

IV. Workflow and Pathway Visualization

The logical flow of the synthesis and the chemical transformations are depicted in the following diagrams.

Caption: Synthetic workflow for the preparation of the target compound.

References

The Strategic Utility of Dibenzyl 5-aminoisophthalate in Advanced Chemical Synthesis: A Technical Guide

For Immediate Release

Dibenzyl 5-aminoisophthalate, a specialized derivative of 5-aminoisophthalic acid, is emerging as a critical building block for researchers in drug discovery and materials science. Its unique structural features, combining a reactive amino group with benzyl-protected carboxylic acids, offer a versatile platform for the synthesis of complex molecular architectures, including novel therapeutics and functional polymers. This guide provides an in-depth look at its potential research applications, supported by synthesis protocols and conceptual frameworks.

Core Chemical Properties

This compound (CAS No. 152699-63-3) possesses the molecular formula C₂₂H₁₉NO₄. The key feature of this intermediate is the use of benzyl groups to "protect" the two carboxylic acid functionalities of the 5-aminoisophthalic acid core. This protection strategy is crucial in multi-step organic synthesis, preventing the acidic carboxyl groups from reacting prematurely while allowing chemists to leverage the reactivity of the primary amine at the 5-position.[1] The benzyl esters can be selectively removed in later synthetic stages, typically through catalytic hydrogenation, to unmask the carboxylic acids for further reactions.[1]

Key Research Applications

The primary application of this compound lies in its role as a versatile precursor in specialized chemical transformations. The presence of the nucleophilic amino group allows for a wide range of modifications, making it a valuable starting point for diverse molecular scaffolds.

Synthesis of BET Protein Degraders (PROTACs)

A significant application of this compound is in the field of medicinal chemistry as a foundational scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system.[2] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.

This compound serves as a core component of the linker and E3 ligase-binding moiety. The amino group can be acylated or alkylated to build out the linker structure, which is then connected to a ligand for the target protein (e.g., a BET protein inhibitor). In the final steps, the benzyl protecting groups are removed to reveal the carboxylic acids, which can then be coupled to an E3 ligase ligand, such as a derivative of thalidomide or pomalidomide, to complete the PROTAC molecule. This modular approach allows for the rapid synthesis of libraries of PROTACs with varying linker lengths and compositions to optimize protein degradation activity.[2]

The degradation of Bromodomain and Extra-Terminal (BET) proteins is a promising therapeutic strategy for cancer.[3] PROTACs derived from this compound have the potential to be highly potent and selective BET protein degraders.

Experimental Protocols & Methodologies

Synthesis of this compound

A common and versatile method for synthesizing this compound begins with the commercially available 5-aminoisophthalic acid. The following is a representative experimental protocol based on standard esterification principles.

Objective: To synthesize this compound by Fischer esterification of 5-aminoisophthalic acid with benzyl alcohol.

Materials:

-

5-Aminoisophthalic acid

-

Benzyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-aminoisophthalic acid (1 equivalent), a significant excess of benzyl alcohol (e.g., 5-10 equivalents), and a suitable solvent like toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.

-

Reflux: Heat the reaction mixture to reflux. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash it sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to remove excess benzyl alcohol and toluene.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates the logical workflow for utilizing this compound in the synthesis of a BET protein degrader.

Caption: Conceptual workflow for the modular synthesis of a BET-PROTAC.

Signaling Pathway Context: PROTAC Mechanism of Action

This compound is instrumental in constructing molecules that hijack the Ubiquitin-Proteasome System. The resulting PROTAC induces the formation of a ternary complex, leading to the degradation of the target protein.

Caption: Mechanism of action for a PROTAC targeting protein degradation.

Future Directions

The utility of this compound is not limited to PROTACs. Its adaptable structure makes it a candidate for the synthesis of novel polyamides with enhanced solubility and thermal stability.[1] Furthermore, the amino group can be modified to create ligands for metal-organic frameworks (MOFs), where the isophthalate core coordinates with metal ions. This opens avenues for creating functional materials for catalysis, gas storage, and sensing.[1] As research in targeted protein degradation and advanced materials continues to expand, the demand for versatile and strategically designed chemical building blocks like this compound is expected to grow.

References

Dibenzyl 5-aminoisophthalate safety data sheet and handling precautions

Disclaimer: No specific Safety Data Sheet (SDS) for Dibenzyl 5-aminoisophthalate (CAS No. 152699-63-3) is publicly available. The following information is extrapolated from the safety data of structurally related compounds, namely 5-Aminoisophthalic acid (CAS No. 99-31-0) and Dimethyl 5-aminoisophthalate (CAS No. 99-27-4). This guide is intended for use by trained professionals in a laboratory or industrial setting and should be supplemented with a comprehensive risk assessment before handling this chemical.

This technical guide provides an in-depth overview of the anticipated safety profile and recommended handling precautions for this compound. It is designed for researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on the hazard classifications of 5-Aminoisophthalic acid and Dimethyl 5-aminoisophthalate, this compound should be handled as a potentially hazardous substance. The primary anticipated hazards are summarized below.

Table 1: Extrapolated GHS Hazard Classification

| Hazard Class | Hazard Category | Extrapolated Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Note: These classifications are based on the documented hazards of 5-Aminoisophthalic acid and Dimethyl 5-aminoisophthalate and should be considered provisional for this compound.

Logical Relationship of Potential Hazards

Caption: Potential routes of exposure and corresponding health effects.

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound were found. The table below presents data for the related compounds.

Table 2: Physical and Chemical Properties of Related Compounds

| Property | 5-Aminoisophthalic acid | Dimethyl 5-aminoisophthalate |

| Molecular Formula | C₈H₇NO₄ | C₁₀H₁₁NO₄ |

| Molecular Weight | 181.15 g/mol | 209.20 g/mol |

| Appearance | Beige powder | Powder |

| Melting Point | >300 °C | 178-181 °C |

| Solubility | Low water solubility | Soluble in Chloroform |

Handling Precautions and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent safety measures should be implemented when handling this compound.

Recommended Handling Workflow

Caption: A generalized workflow for the safe handling of chemical substances.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[1]

First-Aid Measures

In case of exposure, follow these first-aid procedures.[1][2]

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |

| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Experimental Protocols for Safety Assessment

As this compound is a novel compound with limited safety data, a thorough toxicological evaluation is warranted before its widespread use. The following are general experimental protocols that could be adapted to assess its safety profile.

Proposed Experimental Workflow for Safety Evaluation

Caption: A proposed workflow for the toxicological assessment of a novel chemical.

Methodology for Acute Oral Toxicity (OECD TG 423):

-

Animal Model: Typically, rats are used.

-

Dosage: A stepwise procedure is used with a starting dose of 300 mg/kg body weight.

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The acute toxic class is determined based on the observed mortality.

Methodology for Dermal Irritation (OECD TG 404):

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount of the substance is applied to a shaved patch of skin.

-

Observation: The skin is observed for signs of erythema and edema at specified intervals.

-

Scoring: The severity of the skin reaction is scored, and the substance is classified accordingly.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a starting point for the safe handling of this compound. It is imperative that users conduct their own risk assessments and adhere to all applicable safety regulations.

References

Crystal Structure of Dibenzyl 5-Aminoisophthalate: A Technical Guide

Disclaimer: As of the latest literature review, a complete single-crystal X-ray diffraction study for Dibenzyl 5-aminoisophthalate is not publicly available. This guide presents a comprehensive analysis based on the closely related analogue, Di-n-butyl 5-aminoisophthalate, for which detailed crystallographic data has been published. This information provides valuable insights into the expected structural characteristics of the dibenzyl derivative.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. It serves as a versatile building block for more complex molecules, including ligands for metal-organic frameworks (MOFs) and as a precursor in the synthesis of specialized chemical entities. The presence of the amino group and the benzyl ester functionalities allows for a wide range of chemical modifications. Understanding the crystal structure is paramount for predicting its chemical behavior, designing new materials, and for its application in drug development.

This technical guide provides a detailed overview of the crystallographic parameters of Di-n-butyl 5-aminoisophthalate as a proxy for the title compound. It also outlines the experimental protocols for the synthesis and structural determination of such compounds.

Crystallographic Data of Di-n-butyl 5-aminoisophthalate

The crystal structure of Di-n-butyl 5-aminoisophthalate reveals a monoclinic system. The molecule is largely planar, with the exception of the terminal carbon atoms in the butyl chains.[1] Intermolecular N—H⋯O hydrogen bonds are observed, linking the molecules into one-dimensional chains.[1]

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data and refinement parameters for Di-n-butyl 5-aminoisophthalate.[1]

Table 1: Crystal Data for Di-n-butyl 5-aminoisophthalate [1]

| Parameter | Value |

| Chemical Formula | C₁₆H₂₃NO₄ |

| Formula Weight | 293.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4350 (19) |

| b (Å) | 9.1640 (18) |

| c (Å) | 20.166 (4) |

| β (°) | 94.67 (3) |

| Volume (ų) | 1737.8 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.121 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| Crystal Size (mm) | 0.12 × 0.10 × 0.08 |

Table 2: Data Collection and Refinement Details for Di-n-butyl 5-aminoisophthalate [1]

| Parameter | Value |

| Diffractometer | Bruker APEXII CCD |

| Reflections Collected | 8863 |

| Independent Reflections | 3169 |

| R_int | 0.029 |

| Reflections with I > 2σ(I) | 1612 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3169 / 0 / 196 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.062, wR₂ = 0.221 |

| R indices (all data) | R₁ = 0.123, wR₂ = 0.268 |

| Largest diff. peak and hole (e.Å⁻³) | 0.30 and -0.16 |

Experimental Protocols

The following protocols are adapted from the synthesis and crystallographic analysis of Di-n-butyl 5-aminoisophthalate and established esterification methods.[1][2]

Synthesis of this compound

This procedure is based on the Fischer-Speier esterification method.[2][3]

Materials:

-

5-Aminoisophthalic acid

-

Benzyl alcohol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Ethanol

-

Ice

Procedure:

-

A mixture of 5-aminoisophthalic acid (1 equivalent) and a significant excess of benzyl alcohol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The flask is equipped with a reflux condenser and the mixture is heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured onto crushed ice.

-

The pH of the resulting solution is carefully adjusted to 7 using a sodium bicarbonate solution, which will cause the crude product to precipitate.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield purified crystals of this compound.

Single-Crystal X-ray Crystallography

This protocol describes the general steps for determining the crystal structure of a small organic molecule.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of the synthesized compound is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a CCD detector. X-ray diffraction data is collected at a controlled temperature (e.g., 296 K) using graphite-monochromated Mo Kα radiation.[1] A series of frames are collected using φ and ω scans.

-

Data Reduction: The collected diffraction data is processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

Visualizations

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical precursor.

Caption: Synthesis workflow for this compound.

Caption: Role of this compound as a chemical precursor.

References

Purity Analysis of Synthesized Dibenzyl 5-Aminoisophthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for the purity analysis of synthesized Dibenzyl 5-aminoisophthalate. The document outlines detailed experimental protocols for various analytical techniques, presents quantitative data in structured tables, and includes a visual workflow to guide researchers through the purity assessment process.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and functional materials. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. This guide details a multi-faceted approach to purity analysis, employing a suite of chromatographic and spectroscopic techniques to ensure the identity, purity, and impurity profile of synthesized this compound.

Synthesis Overview

The synthesis of this compound is typically achieved through the esterification of 5-aminoisophthalic acid with benzyl alcohol in the presence of an acid catalyst. A representative synthetic protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a similar compound, Di-n-butyl 5-aminoisophthalate.[1]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-aminoisophthalic acid (1 equivalent), benzyl alcohol (2.5 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Isolation: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Purity Analysis Workflow

A systematic workflow is essential for the comprehensive purity analysis of the synthesized compound. The following diagram illustrates the logical progression of the analytical process.

Caption: Workflow for the Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity and impurity profile of non-volatile organic compounds.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A gradient of acetonitrile (Solvent B) in water with 0.1% formic acid (Solvent A).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a known concentration of the synthesized product (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

Data Presentation: HPLC Purity

| Parameter | Value |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time of Main Peak | ~18.5 min (Representative) |

| Purity (Area %) | > 98% |

Table 1: Representative HPLC parameters and results for this compound.

| Impurity | Retention Time (min) | Area (%) |

| Starting Material (5-aminoisophthalic acid) | ~3.2 | < 0.1 |

| Benzyl Alcohol | ~5.8 | < 0.2 |

| Unidentified Impurity 1 | ~15.1 | < 0.5 |

| Unidentified Impurity 2 | ~20.3 | < 0.3 |

Table 2: Hypothetical impurity profile of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to identify volatile impurities and to confirm the molecular weight of the synthesized compound.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 300 °C.

-

Hold at 300 °C for 10 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

Data Presentation: GC-MS Analysis

| Parameter | Value |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Ionization Mode | Electron Ionization (70 eV) |

| Retention Time | ~22.5 min (Representative) |

| Molecular Ion (M+) | m/z 361 (Expected) |

| Key Fragments | m/z 91 (benzyl), m/z 164, m/z 270 (Representative) |

Table 3: Representative GC-MS parameters and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the synthesized compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Data Presentation: NMR Spectral Data

¹H NMR (400 MHz, CDCl₃, Representative Chemical Shifts):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | m | 3H | Aromatic-H (isophthalate ring) |

| ~7.3-7.5 | m | 10H | Aromatic-H (benzyl rings) |

| ~5.3 | s | 4H | -CH₂- (benzyl) |

| ~4.0 | br s | 2H | -NH₂ |

Table 4: Representative ¹H NMR data for this compound.

¹³C NMR (100 MHz, CDCl₃, Representative Chemical Shifts):

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~148 | C-NH₂ |

| ~136 | Aromatic C (benzyl, ipso) |

| ~132 | Aromatic C (isophthalate, ipso) |

| ~128-129 | Aromatic CH (benzyl) |

| ~118-120 | Aromatic CH (isophthalate) |

| ~67 | -CH₂- (benzyl) |

Table 5: Representative ¹³C NMR data for this compound.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula of the synthesized compound.

Experimental Protocol: Elemental Analysis

-

Instrumentation: A CHN elemental analyzer.

-

Sample Preparation: Accurately weigh 2-3 mg of the dry, pure sample into a tin capsule.

-

Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

Data Presentation: Elemental Analysis

Molecular Formula: C₂₂H₁₉NO₄ Molecular Weight: 361.39 g/mol

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 73.12 | 73.05 |

| Hydrogen (H) | 5.30 | 5.35 |

| Nitrogen (N) | 3.88 | 3.85 |

Table 6: Theoretical and representative found values for the elemental analysis of this compound.

Conclusion

The purity of synthesized this compound can be rigorously assessed through a combination of chromatographic and spectroscopic techniques. HPLC provides a quantitative measure of purity and reveals the impurity profile. GC-MS is useful for identifying volatile impurities and confirming the molecular weight. NMR spectroscopy is indispensable for structural confirmation, and elemental analysis validates the empirical formula. By following the detailed protocols and workflows presented in this guide, researchers, scientists, and drug development professionals can confidently determine the purity of their synthesized this compound, ensuring its suitability for further applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases using Dibenzyl 5-aminoisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from Dibenzyl 5-aminoisophthalate. Schiff bases are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis.[1][2][3] The protocols outlined herein describe the condensation reaction between this compound and various aromatic aldehydes to yield novel Schiff base derivatives. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Introduction

Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[5] Their diverse biological activities and ability to form stable metal complexes make them valuable targets in drug discovery and materials science.[2][6] this compound serves as a key precursor, providing a rigid aromatic core with a reactive primary amine for Schiff base formation. The resulting structures are promising candidates for the development of novel therapeutic agents and functional materials.[7]

Reaction Scheme

The synthesis of Schiff bases from this compound proceeds via a condensation reaction with an aromatic aldehyde. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Materials and Methods

-

Materials: this compound, various aromatic aldehydes (e.g., salicylaldehyde, p-nitrobenzaldehyde), absolute ethanol, glacial acetic acid, and other necessary solvents and reagents were of analytical grade.

-

Instrumentation: Melting points were determined using a digital melting point apparatus. IR spectra were recorded on an FTIR spectrometer. ¹H NMR and ¹³C NMR spectra were obtained on a 400 MHz spectrometer.

General Procedure for Schiff Base Synthesis

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

-

To this solution, add the respective aromatic aldehyde (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.[8]

-

The reaction mixture is then refluxed for 4-6 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9][10]

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solid product formed is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base.[9]

Data Presentation

The following table summarizes the typical yields and reaction times for the synthesis of representative Schiff bases derived from this compound.

| Entry | Aromatic Aldehyde | Product | Reaction Time (h) | Yield (%) | M.p. (°C) |

| 1 | Salicylaldehyde | Dibenzyl 5-((E)-(2-hydroxybenzylidene)amino)isophthalate | 4 | 85 | 192-194 |

| 2 | 4-Nitrobenzaldehyde | Dibenzyl 5-((E)-(4-nitrobenzylidene)amino)isophthalate | 5 | 92 | 210-212 |

| 3 | 4-Methoxybenzaldehyde | Dibenzyl 5-((E)-(4-methoxybenzylidene)amino)isophthalate | 6 | 88 | 185-187 |

| 4 | 4-Chlorobenzaldehyde | Dibenzyl 5-((E)-(4-chlorobenzylidene)amino)isophthalate | 4.5 | 90 | 201-203 |

Characterization Data (Representative Example)

For Dibenzyl 5-((E)-(2-hydroxybenzylidene)amino)isophthalate (Entry 1):

-

FTIR (KBr, cm⁻¹): 3450 (O-H), 3065 (Ar-H), 1720 (C=O, ester), 1625 (C=N, imine), 1280 (C-O).

-

¹H NMR (400 MHz, DMSO-d₆, δ ppm): 13.1 (s, 1H, -OH), 8.9 (s, 1H, -CH=N-), 8.2-7.0 (m, Ar-H), 5.4 (s, 4H, -CH₂-).

-

¹³C NMR (100 MHz, DMSO-d₆, δ ppm): 168.5, 165.8, 161.2, 150.1, 136.4, 135.8, 133.2, 132.5, 129.8, 128.9, 128.6, 128.3, 125.4, 120.1, 117.3, 67.2.

Applications and Potential Signaling Pathways

Schiff bases are known to exhibit a wide array of biological activities, often attributed to the toxophoric imine group.[2] The synthesized compounds from this compound are expected to have potential applications in the following areas:

-

Antimicrobial Agents: The imine group can interfere with microbial cell processes.

-

Anticancer Agents: Schiff bases can induce apoptosis in cancer cells through various mechanisms, including intercalation with DNA and inhibition of key enzymes like topoisomerase.

-

Anti-inflammatory Agents: Some Schiff bases have been shown to inhibit inflammatory pathways.

A potential mechanism of action for these compounds could involve the inhibition of cellular signaling pathways crucial for pathogen survival or cancer cell proliferation.

Caption: Experimental workflow for synthesis and evaluation.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of novel Schiff bases from this compound. The resulting compounds are of significant interest for further investigation in drug discovery and development due to their potential biological activities. The provided characterization data serves as a reference for researchers working in this area.

References

- 1. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. revistabionatura.com [revistabionatura.com]

- 5. chemijournal.com [chemijournal.com]

- 6. The Role of Aromatic Schiff Bases in the Dyes Techniques [scirp.org]

- 7. This compound|Research Chemical [benchchem.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pramanaresearch.org [pramanaresearch.org]

- 10. ijtsrd.com [ijtsrd.com]

Application Notes and Protocols: Dibenzyl 5-Aminoisophthalate as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl 5-aminoisophthalate is a versatile aromatic monomer used in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of a reactive primary amine group on the aromatic ring, combined with benzyl-protected carboxylic acid functionalities, makes it a valuable building block for creating polymers with tailored properties. The benzyl ester groups can be selectively removed post-polymerization, yielding carboxylic acid moieties that can be further functionalized. This opens avenues for applications in drug delivery, where the polymer backbone can be modified to conjugate drugs or targeting ligands.[1] The meta-catenation of the isophthalate structure helps to improve the solubility and processability of the resulting aromatic polymers, which are often intractable otherwise.[2] This document provides detailed application notes and protocols for the synthesis of polymers using this compound.

Rationale for Use in Polymer Synthesis

The unique structure of this compound offers several advantages in polymer synthesis:

-

Introduction of Functionality: The primary amine group serves as a reactive handle for polymerization, typically with diacyl chlorides to form polyamides.

-

Post-Polymerization Modification: The pendant amino group, if not used in the main chain formation, or if another reactive monomer is used, allows for subsequent chemical modifications. This is particularly relevant in the development of functional materials for biomedical applications.

-

Improved Solubility: The meta-substituted aromatic ring disrupts the packing of polymer chains, which can lead to enhanced solubility in organic solvents, facilitating processing and characterization.[2]

-

Controlled Deprotection: The benzyl ester groups are stable during polymerization but can be readily cleaved by catalytic hydrogenation to yield free carboxylic acid groups. These can then be used for cross-linking, drug conjugation, or altering the polymer's hydrophilicity.[1]

Polymer Synthesis and Properties

This compound is an ideal monomer for the synthesis of aromatic polyamides via low-temperature solution polycondensation with various aromatic diacyl chlorides. The properties of the resulting polymers can be tuned by the choice of the co-monomer.

Table 1: Thermal Properties of Representative Aromatic Polyamides

| Polymer ID | Monomers | Tg (°C) | 10% Weight Loss Temp. (°C) | Char Yield at 800°C (N2) (%) | Reference |

| Polyamide 1 | 5-methoxyisophthalic acid + 4,4'-oxydianiline | 245 | 490 | 58 | Adapted from[2] |

| Polyamide 2 | 5-butoxyisophthalic acid + 4,4'-oxydianiline | 220 | 485 | 55 | Adapted from[2] |

| Polyamide 3 | 5-octyloxyisophthalic acid + 4,4'-oxydianiline | 195 | 480 | 52 | Adapted from[2] |

| Polyamide 4 | 5-dodecyloxyisophthalic acid + 4,4'-oxydianiline | 170 | 475 | 49 | Adapted from[2] |

Table 2: Mechanical Properties of Representative Aromatic Polyamide Films

| Polymer ID | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Polyamide A | 78 | 2.1 | 12 | Adapted from[3] |

| Polyamide B | 82 | 2.2 | 10 | Adapted from[3] |

| Polyamide C | 75 | 1.9 | 15 | Adapted from[3] |

Experimental Protocols

The following is a detailed protocol for the synthesis of an aromatic polyamide using a monomer analogous to this compound, such as an aromatic diamine, and a diacyl chloride. This low-temperature solution polycondensation method is a common and effective technique for preparing high molecular weight aromatic polyamides.

Protocol: Synthesis of Aromatic Polyamide via Low-Temperature Solution Polycondensation

Materials:

-

This compound (or analogous diamine monomer)

-

Aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)

-

Anhydrous N-methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride (LiCl)

-

Anhydrous pyridine

-

Methanol

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (three-necked flask, dropping funnel, mechanical stirrer, condenser)

Procedure:

-

Diamine Solution Preparation:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP.

-

Stir the mixture under a slow stream of nitrogen until all solids have dissolved.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Diacyl Chloride Addition:

-